L-Anserine nitrate

Übersicht

Beschreibung

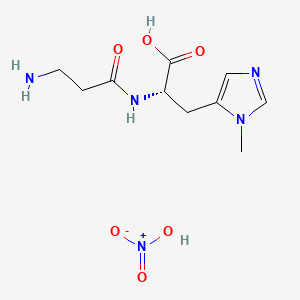

L-Anserine nitrate salt is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in animal tissues, particularly in skeletal muscles and the brain. This compound is known for its antioxidant properties and its ability to scavenge hydroxyl radicals. It also inhibits nonenzymatic protein glycation induced by reducing sugars .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Anserine can be crystallized from aqueous ethanol. It is hygroscopic and is best stored as the nitrate salt. The purification process involves shaking the nitrate salt with Dowex 3 (x4 free base) and washing with water. The filtrate is then evaporated, and water is removed by three distillations with 10 mL of propan-2-ol. The crystals are dissolved in methanol, and water is added dropwise until one phase is obtained. The solution is then cooled, and the crystals are dried at 60°C over phosphorus pentoxide in a vacuum .

Industrial Production Methods: The industrial production of L-Anserine nitrate salt typically involves large-scale crystallization and purification processes similar to the laboratory methods but scaled up to meet industrial demands. The use of automated systems for crystallization, filtration, and drying ensures consistency and purity of the final product.

Analyse Chemischer Reaktionen

Inhibition of Xanthine Oxidase (XO) Activity

L-Anserine nitrate demonstrates competitive inhibition of xanthine oxidase (XO), a key enzyme in urate production.

Key Findings :

-

IC₅₀ : 6.45 ± 1.57 mM in vitro, indicating moderate inhibitory potency .

-

Mechanism : Direct interaction with XO’s active site, suppressing the conversion of hypoxanthine → xanthine → urate .

-

Selectivity : Unlike sodium nitrate or carnosine, anserine nitrate’s inhibition is not attributable to nitrate ions alone .

Table 1: Inhibitory Effects on Xanthine Oxidase

| Compound | Inhibition at 10 mM | IC₅₀ (mM) |

|---|---|---|

| This compound | 85% reduction | 6.45 |

| Carnosine | 20% reduction | N/A |

| Sodium nitrate | No effect | N/A |

Interaction with Reactive Oxygen Species (ROS)

This compound scavenges ROS and modulates oxidative stress pathways:

Radical Scavenging

-

Reduces protein carbonylation in glucose-stressed tubular cells by 40–60% at 1 mM concentration .

-

Enhances heat shock protein 70 (Hsp70) expression under H₂O₂-induced oxidative stress .

Table 2: Antioxidant Response in Tubular Cells

| Condition | Hsp70 Induction | HO-1 Protein Increase |

|---|---|---|

| 60 µM H₂O₂ + Anserine | 2.1-fold | 30% |

| H₂O₂ alone | Baseline | Baseline |

Synergy with Zinc

-

Combined with zinc chloride, it normalizes γ-irradiation-induced elevations in liver enzymes (ALT, AST) and bilirubin .

-

Restores serum protein fractions (e.g., albumin, 180 kDa proteins) to baseline levels post-radiation .

Urate Transport Modulation

This compound inhibits URAT1, a urate/anion exchanger, but this effect is confounded by nitrate’s extracellular activity :

-

URAT1 Inhibition : 10 mM anserine nitrate reduces urate uptake by 70% in HEK-293 cells .

-

Nitrate Interference : Sodium nitrate alone achieves similar inhibition, suggesting nitrate ions dominate URAT1 effects .

Stability and Reactivity

-

Decomposition : Stable at -20°C but degrades under prolonged exposure to oxygen or moisture .

-

Structural Reactivity : The imidazole ring and β-alanine moiety participate in metal chelation and pH-dependent tautomerism .

Limitations and Considerations

Wissenschaftliche Forschungsanwendungen

L-Anserine nitrate is a compound with several potential applications, particularly in the fields of medicine and food science. Research suggests it possesses antioxidant, anti-inflammatory, and radioprotective properties .

Scientific Research Applications

Diabetes Research:

- Glucose Metabolism: Studies in diabetic mice indicate that anserine can significantly improve glucose homeostasis . Short-term treatment with anserine in diabetic mice substantially improved glucose homeostasis .

- Antioxidant Properties: Anserine exhibits a higher oxygen radical absorbance capacity compared to carnosine, another related compound . It activates the intracellular defense system Hsp70, suggesting a protective action against the long-term renal effects of diabetes .

- Proteinuria Reduction: Anserine treatment in diabetic mice reduced proteinuria by more than 50%, demonstrating a protective effect on kidney function .

- Vascular Leakage: Anserine mitigates vascular leakage, a benefit previously observed with carnosine after long-term administration .

Radioprotection and Hepatoprotection:

- Hepatoprotective Effects: Research indicates that anserine nitrate has a hepatoprotective effect against gamma irradiation-induced hepatotoxicity .

- Antioxidant Effects: Anserine nitrate demonstrates antioxidant properties that help protect against radiation damage .

Urate-Lowering Effects:

- Inhibitory Effects: Anserine nitrate has shown a marked inhibitory effect on xanthine oxidase (XO) activity, which is crucial for urate production . Although the effect of anserine nitrate on URAT1 was unsettled, it showed a marked inhibitory effect on XO activity .

- Urate Uptake: Anserine nitrate markedly inhibits urate uptake mediated via URAT1 .

Other Potential Applications

- Bioactive Compound Source: Meat and meat products are good sources of bioactive compounds, including peptides like anserine .

- Antimicrobial agent: Anserine can be obtained from the genus Nocardiopsis which is an important antimicrobial agent. Important antimicrobial agents obtained from this genus include polyketides, phenzines, quinoline alkaloids, terphenyls, proteins, thiopeptides and amines .

- Cosmeceuticals and Nutraceuticals: Marine microbial flora are being explored as sources of bioactive metabolites, with potential applications in cosmeceuticals and nutraceuticals .

Considerations

- Nitrate Form: Some studies administer anserine in its nitrated form. The presence of nitrate may influence results, particularly in studies related to urate uptake .

- Further Research: Further studies are needed to directly compare the effects of anserine and carnosine in vivo and to elucidate whether the beneficial effects of carnosine treatment are, at least, partially caused by the protective effect of anserine .

Wirkmechanismus

L-Anserine nitrate salt exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges hydroxyl radicals, protecting cells from oxidative damage.

Inhibition of Protein Glycation: It inhibits nonenzymatic protein glycation induced by reducing sugars.

Urate-Lowering Effects: It inhibits urate uptake mediated by urate transporter 1 (URAT1) and xanthine oxidase activity, thereby lowering serum urate levels

Vergleich Mit ähnlichen Verbindungen

L-Carnosine: Another dipeptide composed of beta-alanine and L-histidine, known for its antioxidant and anti-glycation properties.

3-Methyl-L-histidine: A derivative of histidine with similar antioxidant properties.

Beta-Alanine: A precursor to dipeptides like L-Anserine and L-Carnosine.

Uniqueness of L-Anserine Nitrate Salt: this compound salt is unique due to its specific composition of beta-alanine and 3-methyl-L-histidine, which imparts distinct antioxidant and anti-glycation properties. It is less potent than L-Carnosine in inhibiting protein-protein crosslinking but has a significant role in muscle metabolism and antioxidant mechanisms .

Biologische Aktivität

L-Anserine nitrate, a derivative of the dipeptide anserine, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and metabolic effects. This article synthesizes current research findings, including data tables and case studies, to elucidate the biological activities associated with this compound.

Overview of this compound

This compound is an endogenous metabolite known for its role in various physiological processes. It is formed from the combination of L-histidine and β-alanine and is primarily found in muscle tissues. Its molecular formula is with a molecular weight of 303.28 g/mol .

Antioxidant Activity

One of the most significant aspects of this compound is its antioxidant activity . Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Study: Antioxidative Characteristics in Poultry

A study investigated the effects of dietary supplementation with histidine dipeptides (including anserine) on the antioxidant status of chicken breast muscles. The results showed that:

- Supplementation with carnosine and L-histidine increased the total antioxidant capacity.

- The antioxidant enzyme activities (catalase, superoxide dismutase) were significantly elevated in treated groups compared to controls.

| Treatment | Catalase Activity (U/mg protein) | Superoxide Dismutase Activity (U/mg protein) |

|---|---|---|

| Control | 1.2 | 0.8 |

| L-Histidine | 1.5 | 1.0 |

| β-Alanine | 1.3 | 0.9 |

| Carnosine | 1.7 | 1.2 |

The study concluded that dietary supplementation with these compounds could enhance meat quality by improving oxidative stability .

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Oxidative Enzymes : It has been shown to inhibit xanthine oxidase (XO) and urate transporter URAT1, which are involved in uric acid metabolism, potentially lowering uric acid levels in conditions like gout .

- Enhancement of Nitric Oxide Production : Research indicates that anserine can improve nitric oxide production in vascular endothelial cells, suggesting a role in cardiovascular health .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWOKAYJAHHSNY-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862239 | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-52-1, 5937-77-9 | |

| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Anserine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anserine nitrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-anserine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.